1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Overview
Description
“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .Scientific Research Applications
Synthesis and Chemical Analysis
The synthesis of imidazole derivatives, including structures similar to 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride, has been a focus of chemical research due to their potential as pharmaceutical intermediates. Zhou et al. (2018) discussed a practical synthetic route for an imidazole derivative, highlighting the chemical's relevance in pharmaceutical applications. The process involved cyclisation, hydrolysis, and methylation, demonstrating the compound's versatile synthetic pathways and its potential utility in developing various chemical entities (Zhou et al., 2018).
Biological Activity and Antifungal Properties
Research on imidazole derivatives also extends to their biological activity, particularly their antifungal properties. Setzu et al. (2002) investigated 1H-imidazol-1-amine derivatives, finding that certain compounds exhibited promising antifungal activities. This study suggests the potential of imidazole derivatives in developing new antifungal agents, with a focus on structure-activity relationships to optimize their efficacy (Setzu et al., 2002).
Molecular Docking and Spectral Studies
The molecular structure and electronic properties of imidazole derivatives have been explored through experimental and theoretical techniques. Aayisha et al. (2019) conducted DFT, molecular docking, and spectral analysis on a related imidazole compound, revealing its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Such studies provide a deeper understanding of the compound's biological interactions and its implications for medicinal chemistry (Aayisha et al., 2019).
Isozyme-Selective Inhibition
The specificity of imidazole derivatives towards heme oxygenase (HO) isozymes has been another area of interest. Vlahakis et al. (2006) synthesized imidazole-dioxolane compounds, demonstrating their selective inhibition of the HO-1 isozyme. This selectivity is crucial for therapeutic applications, providing a pathway to minimize side effects associated with non-selective inhibition (Vlahakis et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGUYXEVMGZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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